N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride
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Overview
Description
N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride: is a synthetic organic compound characterized by the presence of a difluoroethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole derivative is then alkylated using 1-bromo-2,2-difluoroethane in the presence of a base such as potassium carbonate.
Amine Formation: The resulting intermediate is reacted with an appropriate amine to form the desired compound.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Ethyl-substituted amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural motifs are common in drug design, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride
- N-(2,2-Difluoroethyl)-N-[1-(1H-pyrazol-4-yl)ethyl]amine hydrochloride
- N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine hydrochloride
Uniqueness
Compared to similar compounds, N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride is unique due to the specific positioning of the difluoroethyl group and the methyl substitution on the pyrazole ring. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-difluoro-N-[1-(1-methylpyrazol-4-yl)ethyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-6(11-4-8(9)10)7-3-12-13(2)5-7;/h3,5-6,8,11H,4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOMBHDQVRRQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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